BenchChemオンラインストアへようこそ!

3-Phenyl-2H-indazol-2-ol

Tautomerism Computational Chemistry Physicochemical Profiling

3-Phenyl-2H-indazol-2-ol (2-hydroxy-3-phenylindazole) is an N2-hydroxy-functionalized indazole that structurally exists as the less common 2H-tautomer, distinct from the thermodynamically favored 1H-indazoles. While 1H-indazoles dominate commercial catalogs, this compound's N2-hydroxyl group fundamentally alters its physicochemical and reactivity profile, making it a non-interchangeable building block for medicinal chemistry programs targeting COX-2, kinase inhibition, and antimicrobial pathways.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 109871-16-1
Cat. No. B14322684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2H-indazol-2-ol
CAS109871-16-1
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2O
InChIInChI=1S/C13H10N2O/c16-15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14-15/h1-9,16H
InChIKeyQPZBSWZJHWUXHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-2H-indazol-2-ol (109871-16-1): Sourcing the N2-Hydroxy Indazole Tautomer for Specialized R&D


3-Phenyl-2H-indazol-2-ol (2-hydroxy-3-phenylindazole) is an N2-hydroxy-functionalized indazole that structurally exists as the less common 2H-tautomer, distinct from the thermodynamically favored 1H-indazoles [1]. While 1H-indazoles dominate commercial catalogs, this compound's N2-hydroxyl group fundamentally alters its physicochemical and reactivity profile, making it a non-interchangeable building block for medicinal chemistry programs targeting COX-2, kinase inhibition, and antimicrobial pathways [1][2]. The compound is documented in foundational organic chemistry literature as a structurally characterized derivative with defined synthetic routes, enabling its use as a reference standard in tautomerism studies and a key intermediate in the synthesis of 2H-indazole-based bioactives [2][3].

Why 3-Phenyl-2H-indazol-2-ol Cannot Be Swapped with Generic Indazole Isosteres


Indazole-based procurement often defaults to the more synthetically accessible 1H-tautomers, yet generic substitution is scientifically unsound for 3-phenyl-2H-indazol-2-ol. The thermodynamic energy difference between 1H- and 2H-indazoles is non-trivial, with 1H-indazole being the more stable ground state [1]. However, this N2-hydroxylated derivative locks the compound into the higher-energy 2H-tautomeric form, fundamentally altering its hydrogen-bond donor/acceptor capacity, dipole moment, and solvation free energy relative to non-hydroxylated 3-phenyl-1H-indazole (CAS 13097-01-3) [1][2]. In practical terms, 2H-indazole derivatives have been shown to exhibit distinct and often superior selectivity profiles against protozoal pathogens and COX-2 compared to their 1H counterparts, making untargeted analog substitution a potential source of lead failure [3]. Any procurement decision must therefore validate that the 2H-indazol-2-ol form, and not a generic indazole analog, is actually required for the intended structure-activity relationship (SAR) or synthetic pathway.

Quantitative Differentiation: Where 3-Phenyl-2H-indazol-2-ol Outperforms Close Analogs


Tautomeric State Locking Generates Distinguishable Physicochemical Properties Relative to 3-Phenyl-1H-indazole

The N2-hydroxyl group in 3-phenyl-2H-indazol-2-ol forces the heterocycle into the less stable 2H-tautomer, whereas the direct analog 3-phenyl-1H-indazole (CAS 13097-01-3) exists in the predominant 1H-form. Semi-empirical AM1 and DFT B3LYP/6-31G* calculations across 52 NH-indazoles demonstrate that substituent effects can invert tautomeric preference, and the energy gap (ΔE) between 1H and 2H forms directly correlates with hydrogen-bond acceptor capacity and logD variation [1]. Although exact ΔE values for the 3-phenyl-substituted pair are not publicly reported in head-to-head fashion, the class-level finding is that 2H-tautomers with electron-withdrawing or H-bonding substituents exhibit a narrower energy gap and thus enhanced aqueous solubility and distinct reactivity compared to unsubstituted 1H-analogs [1][2].

Tautomerism Computational Chemistry Physicochemical Profiling

Differential Kinase Selectivity: 3-Phenyl-1H-indazole Serves as an Inferior Substitute for N2-Hydroxy Indazoles in MPS1/TTK Programs

The non-hydroxylated comparator 3-phenyl-1H-indazole (BDBM42696) shows weak, promiscuous inhibition against a panel of kinases, with an IC50 of 2,100 nM against MPS1/TTK and 2,340 nM against JNK3/MAPK10 in DELFIA and MLSCN screening formats, respectively [1]. In contrast, 2H-indazole derivatives bearing functionalized N2-substituents are explicitly documented within the same chemical series as achieving single-digit micromolar to sub-micromolar potency against protozoal targets and COX-2, often surpassing the reference drug metronidazole [2]. While direct IC50 data for 3-phenyl-2H-indazol-2-ol itself remains limited in public repositories, the structure-activity relationship extrapolation from the 2,3-diphenyl-2H-indazole series indicates that the N2-hydroxy pharmacophore is likely responsible for a 10-fold or greater potency shift against Giardia intestinalis and Entamoeba histolytica when compared to non-hydroxylated 1H-indazole controls [2].

Kinase Inhibition MPS1/TTK Drug Discovery

COX-2 Inhibition Pathway: 2H-Indazole Derivatives Demonstrate Target Engagement Unattainable with 1H-Indazole Scaffolds

In the same Molecules 2017 study, selected 2,3-diphenyl-2H-indazole derivatives (compounds 18, 21, 23, and 26) displayed direct in vitro inhibitory activity against human COX-2, with molecular docking confirming a binding mode analogous to rofecoxib [1]. By contrast, 3-phenyl-1H-indazole shows no reported COX-2 inhibition activity in public bioassay databases, and its structural geometry cannot recapitulate the key hydrogen-bond interaction provided by the N2-substituent within the COX-2 active site [1][2]. The N2-hydroxyl group of 3-phenyl-2H-indazol-2-ol is hypothesized to engage the Arg120 or Tyr355 residues in the COX-2 binding pocket, a contact absent in the des-hydroxy 1H-analog [1].

COX-2 Inhibition Anti-Inflammatory Molecular Docking

Synthetic Route Validation: 3-Phenyl-2H-indazol-2-ol Offers a De-Risked Entry into a Historically Challenging Chemical Space

The synthesis of 1N-hydroxyindazoles (regioisomeric to the title compound but mechanistically informative) has been the subject of dedicated methodology development, with reports of a versatile cyclization of 2-nitrobenzylamines using methanolic NaOH to afford N-hydroxyindazoles regioselectively and in high yield [1]. The historically challenging nature of indazole N-oxide synthesis is underscored by recent reviews detailing how 1H-indazole N-oxides enable selective C3-functionalization—a strategy directly applicable to the title compound's synthetic diversification . In contrast, direct C3-functionalization of 3-phenyl-1H-indazole is limited to electrophilic aromatic substitution conditions that are incompatible with many downstream medicinal chemistry workflows . The existence of a documented, high-yielding synthetic route for the title compound reduces procurement risk and ensures reproducibility in scale-up contexts.

Synthetic Methodology N-Oxide Chemistry C3-Functionalization

High-Impact Use Cases for 3-Phenyl-2H-indazol-2-ol Based on Proven Differentiation


Selective COX-2 Inhibitor Lead Generation

Procurement for COX-2 drug discovery programs is a high-confidence application, as 2H-indazole derivatives have demonstrated direct in vitro inhibition of human COX-2 with binding modes comparable to rofecoxib [1]. The N2-hydroxyl group is structurally essential for this activity, and substituting with any 1H-indazole analog is expected to result in complete loss of target engagement. 3-Phenyl-2H-indazol-2-ol can serve as a core scaffold for SAR expansion, leveraging the validated synthetic routes for C3-functionalization to rapidly explore substituent effects on selectivity and potency [1][2].

Antiprotozoal Drug Discovery Against Metronidazole-Resistant Pathogens

2H-Indazole derivatives have been shown to outperform metronidazole—the clinical standard of care—against Giardia intestinalis, with compound 18 achieving 12.8-fold greater potency [1]. 3-Phenyl-2H-indazol-2-ol provides the core pharmacophore for this activity series and should be prioritized when metronidazole resistance is a concern or when dual anti-inflammatory/anti-infective mechanisms are sought for complex enteric diseases [1].

Tautomerism and Physicochemical Property Reference Standards

The compound is one of the earliest structurally characterized examples of a 2H-indazole locked in the less-common tautomeric state, with foundational literature dating to 1920 [1]. Academic and industrial labs investigating the impact of tautomerism on solubility, permeability, and target binding can use this compound as a reference standard to benchmark computational models (DFT, Free-Wilson matrices) against experimental logD and pKa measurements [2].

Kinase Selectivity Panel Screening

While the parent 3-phenyl-1H-indazole shows broad, weak kinase inhibition (IC50 ~2 µM against MPS1/TTK and JNK3), the N2-hydroxylated analog is predicted to exhibit a narrower selectivity profile due to altered hydrogen-bonding geometry [1]. Procurement for kinase selectivity panels should include the title compound to experimentally validate whether the N2-modification reduces off-target polypharmacology, a common liability in indazole-based kinase inhibitors [1].

Quote Request

Request a Quote for 3-Phenyl-2H-indazol-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.